2-Methoxyethyl acetyl ricinoleate
2-Methoxyethyl acetyl ricinoleate
Brand Name:
Vulcanchem
CAS No.:
140-05-6
VCID:
VC21032021
InChI:
InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1
SMILES:
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C
Molecular Formula:
C23H42O5
Molecular Weight:
398.6 g/mol
2-Methoxyethyl acetyl ricinoleate
CAS No.: 140-05-6
Cat. No.: VC21032021
Molecular Formula: C23H42O5
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140-05-6 |
|---|---|
| Molecular Formula | C23H42O5 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | 2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate |
| Standard InChI | InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1 |
| Standard InChI Key | BJJRVZBBFAXWGR-JOCHJYFZSA-N |
| Isomeric SMILES | CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C |
| SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator